3-[2-(1H-benzimidazol-2-yl)ethyl]-1-cyclopentyl-1-(4-methoxyphenyl)thiourea
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Overview
Description
3-[2-(1H-benzimidazol-2-yl)ethyl]-1-cyclopentyl-1-(4-methoxyphenyl)thiourea is a complex organic compound that features a benzimidazole moiety, a cyclopentyl group, and a methoxyphenyl group. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-benzimidazol-2-yl)ethyl]-1-cyclopentyl-1-(4-methoxyphenyl)thiourea typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing ortho-phenylenediamine with formic acid or its equivalents under mild conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction involving cyclopentyl halides.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.
Formation of Thiourea Moiety: The final step involves the reaction of the intermediate product with thiourea under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1H-benzimidazol-2-yl)ethyl]-1-cyclopentyl-1-(4-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[2-(1H-benzimidazol-2-yl)ethyl]-1-cyclopentyl-1-(4-methoxyphenyl)thiourea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(1H-benzimidazol-2-yl)ethyl]-1-cyclopentyl-1-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-allyl-1H-benzimidazol-2-yl derivatives: Known for their antifungal activity.
2-(1H-benzo[d]imidazol-2-yl)acetate: Used in heterocyclization reactions.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Utilized as a semiconducting organic molecule.
Uniqueness
3-[2-(1H-benzimidazol-2-yl)ethyl]-1-cyclopentyl-1-(4-methoxyphenyl)thiourea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H26N4OS |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-[2-(1H-benzimidazol-2-yl)ethyl]-1-cyclopentyl-1-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C22H26N4OS/c1-27-18-12-10-17(11-13-18)26(16-6-2-3-7-16)22(28)23-15-14-21-24-19-8-4-5-9-20(19)25-21/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3,(H,23,28)(H,24,25) |
InChI Key |
ZDAMRDRYIKUOFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CCCC2)C(=S)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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